molecular formula C11H12O3 B13915101 (4-Hydroxyphenyl)methyl 2-methylprop-2-enoate CAS No. 57468-94-7

(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate

Cat. No.: B13915101
CAS No.: 57468-94-7
M. Wt: 192.21 g/mol
InChI Key: QQAUGDODGCJHBJ-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.211 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a methylprop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 4-hydroxybenzyl alcohol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl moiety, which can interact with cellular components and modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)methyl acrylate
  • (4-Hydroxyphenyl)methyl methacrylate
  • (4-Hydroxyphenyl)methyl butyrate

Uniqueness

(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate is unique due to its specific combination of a hydroxyphenyl group and a methylprop-2-enoate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

57468-94-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-hydroxyphenyl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-8(2)11(13)14-7-9-3-5-10(12)6-4-9/h3-6,12H,1,7H2,2H3

InChI Key

QQAUGDODGCJHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1=CC=C(C=C1)O

Origin of Product

United States

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